

A Preclinical and Clinical Overview of IMM-01 in Hematological Malignancies

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Compound of Interest

Compound Name: IMM-01

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **IMM-01** is a novel recombinant SIRP α -Fc fusion protein that targets the CD47/SIRP α checkpoint pathway, a key regulator of the innate immune response.[1] Overexpression of CD47 on cancer cells allows them to evade phagocytosis by macrophages through interaction with SIRP α . [2] **IMM-01** is designed to block this "don't eat me" signal, while its Fc domain simultaneously activates an "eat me" signal, leading to a dual mechanism of anti-tumor activity.[3] This guide provides a comprehensive overview of the early research findings for **IMM-01** in hematological malignancies, focusing on its mechanism of action, preclinical data, and clinical trial results.

Mechanism of Action

IMM-01 is a SIRP α -Fc fusion protein that competitively binds to CD47 on tumor cells, thereby preventing its interaction with SIRP α on macrophages.[1] This disruption of the CD47-SIRP α axis removes the inhibitory "don't eat me" signal.[3] Concurrently, the human IgG1 Fc portion of **IMM-01** engages with Fc γ receptors on macrophages, initiating a potent "eat me" signal that triggers antibody-dependent cellular phagocytosis (ADCP).[3] Preclinical studies have shown that **IMM-01** induces strong ADCP and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), but not complement-dependent cytotoxicity (CDC).[4] The proposed anti-tumor activity of **IMM-01** involves three potential mechanisms: direct activation of macrophages to phagocytose tumor cells, subsequent antigen presentation by macrophages to activate T-cells,

and the conversion of "cold" tumors into "hot" tumors through the secretion of cytokines and chemokines that increase immune cell infiltration.[4][5]

Caption: IMM-01's dual mechanism of action.

Preclinical Data

Preclinical evaluation of **IMM-01** has demonstrated its high binding affinity to CD47 and potent in vitro anti-tumor activity.

Parameter	Value	Cell Lines/Assay Conditions
Binding Affinity (EC50)	0.4967 nM	In vitro binding assay.[1]
ADCP Induction (EC50)	0.1389 nM	Jurkat-CSR cells.[5]
ADCC Activity	Moderate	Maximum levels at 5 nM.[5]
CDC Activity	Not Induced	[5]
Cell Line Binding	Strong	Raji, Daudi, SU-DHL-10, Jurkat, HL60, MV-4-11, Reh, and others.[5]
Red Blood Cell Binding	None	[5]

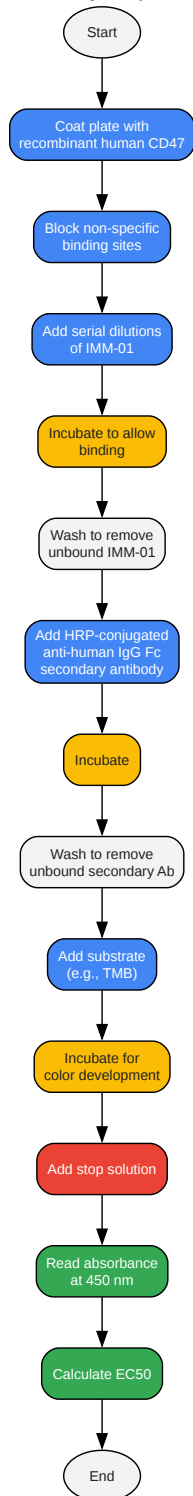
IMM-01 has shown robust anti-tumor activity as a monotherapy in various mouse xenograft models of hematological malignancies.

Mouse Model	Tumor Type	Outcome
HL-60 CB17-SCID	Acute Myeloid Leukemia	Strong in vivo anti-tumor activity.[3]
Daudi CB17-SCID	Burkitt's Lymphoma	Strong in vivo anti-tumor activity.[3]
Raji CB17-SCID	Burkitt's Lymphoma	Strong in vivo anti-tumor activity.[3]

Experimental Protocols

To determine the binding affinity of **IMM-01** to CD47, an in vitro binding assay was performed. The specific protocol is not detailed in the provided search results, but a general workflow can be inferred.

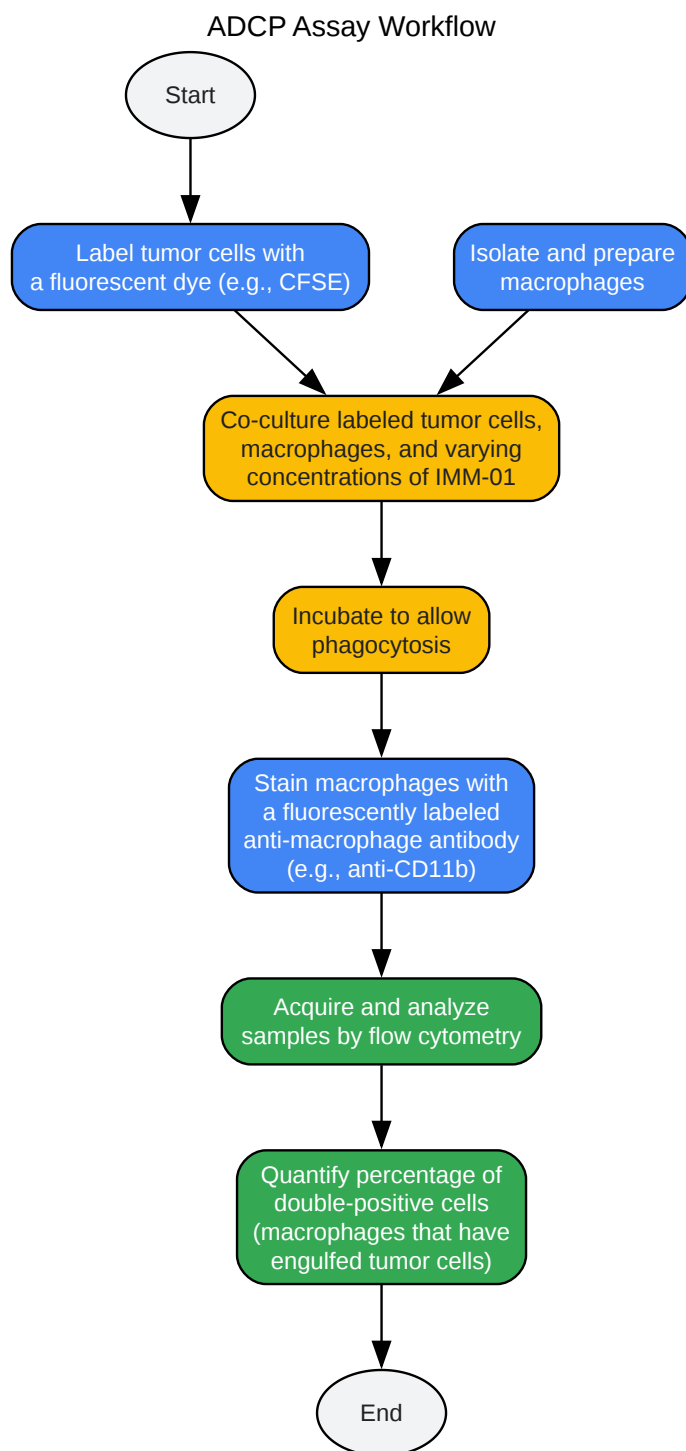
In Vitro Binding Assay Workflow



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Caption: A generalized workflow for an in vitro binding assay.

The antibody-dependent cellular phagocytosis (ADCP) assay was performed using flow cytometry to evaluate the phagocytic activity induced by **IMM-01**.^[3]



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Caption: A generalized workflow for an ADCP assay.

Clinical Research Findings

A first-in-human, Phase I dose-escalation study (ChiCTR1900024904) evaluated the safety, tolerability, and preliminary efficacy of **IMM-01** monotherapy in patients with relapsed or refractory lymphoma.[6][7]

Study Design:

- Design: Accelerated titration followed by a standard 3+3 dose escalation.[8]
- Population: Patients with relapsed or refractory lymphoma who had failed standard therapies.[6]
- Dose Levels: 0.003, 0.01, 0.05, 0.15, 0.5, 1.0, 1.5, and 2.0 mg/kg.[6][7]
- Regimen: Intravenous administration once weekly for 4 weeks, followed by a 1-week rest in a 5-week cycle.[8]

Key Findings:

- Safety: **IMM-01** was generally well-tolerated up to a dose of 2.0 mg/kg, with no dose-limiting toxicities observed up to 1.0 mg/kg.[6][8] A key advantage noted was the weak binding to human erythrocytes, avoiding severe hemolysis and the need for a priming dose.[6][8] The most common treatment-related adverse events included thrombocytopenia, neutropenia, pyrexia, and anemia.[6]
- Efficacy: As of February 2021, with 14 patients enrolled, one patient with follicular lymphoma (FL) achieved a complete response (CR), and patients with Hodgkin lymphoma (HL) and angioimmunoblastic T-cell lymphoma (AITL) showed stable disease with tumor shrinkage.[6] In a later update with 26 evaluable patients, the disease control rate (DCR) was 57.7%.[8] One CR was observed in a patient with FL, and two partial responses (PRs) were seen in patients with classical HL and AITL.[8] The development of **IMM-01** as a monotherapy was discontinued to focus on combination therapies.[9]

Efficacy Endpoint	Result (N=26)
Overall Response Rate (ORR)	Not explicitly stated, but CR+PR = 3/26 (11.5%)
Complete Response (CR)	1 (Follicular Lymphoma)
Partial Response (PR)	2 (Classical Hodgkin Lymphoma, AITL)
Disease Control Rate (DCR)	57.7% (15/26)

An open-label, multi-center, Phase II study (NCT05140811) is evaluating the safety and efficacy of **IMM-01** in combination with azacitidine (AZA) as a first-line treatment for patients with untreated higher-risk MDS.[\[10\]](#)

Study Design:

- Population: Adults with intermediate to very high-risk MDS (IPSS-R score >3.5) not eligible for stem cell transplant or intensive chemotherapy.[\[10\]](#)
- Regimen: **IMM-01** 2.0 mg/kg/week intravenously plus AZA 75 mg/m² subcutaneously on days 1-7 of a 28-day cycle.[\[10\]](#)

Key Findings (as of Dec 22, 2023):

- Efficacy (N=51 evaluable): The combination showed promising efficacy.[\[10\]](#)
 - Overall Response Rate (ORR): 64.7%
 - Complete Response (CR): 29.4%
 - Marrow CR (mCR) with Hematologic Improvement (HI): 15.7%
 - Median Time to Response (TTR): 1.9 months
 - Median Duration of Response (DoR): Not Reached
- Safety: The combination was well-tolerated. The most common grade ≥3 treatment-related adverse events were hematological, including leukopenia, thrombocytopenia, and

neutropenia. Importantly, grade ≥ 3 hemolysis was rare (1.8%) without the use of a priming dose.^[10]

Efficacy Endpoint	Result (N=51)
Overall Response Rate (ORR)	64.7%
Complete Response (CR)	29.4%
Marrow CR with HI	15.7%
HI only	5.9%
Marrow CR only	13.7%
Median Time to Response	1.9 months
Median Duration of Response	Not Reached

An open-label, multi-center, Phase II study (IMM01-04, NCT05833984) is evaluating **IMM-01** in combination with the anti-PD-1 antibody tislelizumab in patients with relapsed/refractory cHL who have failed prior anti-PD-1 treatment.^[11]

Study Design:

- Population: Patients with relapsed/refractory cHL who have failed prior anti-PD-1 therapy.^[11]
- Regimen: **IMM-01** 2.0 mg/kg intravenously weekly, plus tislelizumab 200 mg intravenously every 3 weeks.^[12]

Key Findings (as of Dec 28, 2023):

- Efficacy (N=32 evaluable): The combination demonstrated a robust anti-tumor effect.^[11]
 - Overall Response Rate (ORR): 65.6%
 - Complete Response (CR) Rate: 18.8%
 - Disease Control Rate (DCR): 93.8%

- Median Duration of Response (DoR): Not Reached
- Safety: The combination had a well-tolerated safety profile.[11] The most frequent grade ≥ 3 treatment-related adverse events were decreased lymphocyte, white blood cell, platelet, and neutrophil counts.[11] No hemolytic anemia or hemolysis was reported.[11]

Efficacy Endpoint	Result (N=32)
Overall Response Rate (ORR)	65.6%
Complete Response (CR) Rate	18.8%
Disease Control Rate (DCR)	93.8%
Median Time to Response	1.6 months
Median Duration of Response	Not Reached

Conclusion

Early research on **IMM-01** in hematological malignancies is promising. Its dual mechanism of action, targeting both innate and adaptive immunity, has translated from potent preclinical activity to encouraging clinical efficacy, particularly in combination therapies for MDS and cHL. The favorable safety profile, notably the lack of significant hemolysis, distinguishes it from some other CD47-targeting agents. Ongoing and future studies will further delineate the role of **IMM-01** in the treatment landscape for hematological cancers.

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